molecular formula C10H12FNO B2812977 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline CAS No. 1566907-84-3

7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B2812977
CAS No.: 1566907-84-3
M. Wt: 181.21
InChI Key: PPLULIZSMKVKII-UHFFFAOYSA-N
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Description

7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C10H12FNO. It is a derivative of tetrahydroquinoline, characterized by the presence of a fluorine atom at the 7th position and a methoxy group at the 6th position on the quinoline ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of a nitro precursor followed by cyclization. For instance, starting from 7-fluoro-6-methoxy-2-nitroaniline, reduction can be achieved using hydrogenation over a palladium catalyst, followed by cyclization under acidic conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable reduction methods to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to fully saturated quinoline derivatives.

    Substitution: The fluorine and methoxy groups can be substituted under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction can produce fully saturated tetrahydroquinoline derivatives .

Scientific Research Applications

7-Fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The methoxy group contributes to the compound’s overall stability and bioavailability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 6-Methoxy-1,2,3,4-tetrahydroquinoline
  • 7-Fluoro-1,2,3,4-tetrahydroquinoline
  • 6-Fluoro-1,2,3,4-tetrahydroquinoline

Comparison: Compared to its analogs, 7-fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline is unique due to the simultaneous presence of both fluorine and methoxy groups. This dual substitution pattern enhances its chemical reactivity and potential biological activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

7-fluoro-6-methoxy-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-13-10-5-7-3-2-4-12-9(7)6-8(10)11/h5-6,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLULIZSMKVKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCCN2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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